![molecular formula C60H108O8 B1239160 [2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate CAS No. 26266-58-0](/img/no-structure.png)

[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

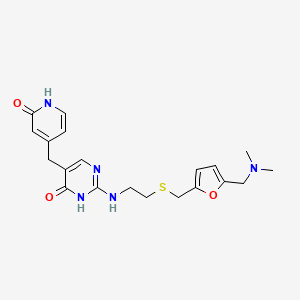

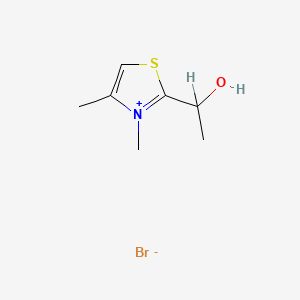

Sorbitan trioleate is a nonionic surfactant and emulsifier, commonly known as Span 85. It is an oleic acid triester of sorbitol, derived from naturally renewable resources. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food production, due to its excellent emulsifying properties .

Scientific Research Applications

Sorbitan trioleate is extensively used in scientific research and various industries:

Chemistry: As an emulsifier in the preparation of emulsions and dispersions.

Biology: Used in the formulation of biological assays and as a stabilizer for proteins.

Medicine: Employed in pharmaceutical formulations as an excipient and stabilizer.

Industry: Utilized in lubricants and rust preventive oils for its corrosion inhibition properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan trioleate is synthesized by esterifying sorbitol with oleic acid. The process typically involves adding a neutral catalyst, oleic acid, and sorbitol in a reactor, increasing the temperature to a constant value, and maintaining the reaction until the acid value is qualified. The product is then cooled and discharged .

Industrial Production Methods: The industrial production of sorbitan trioleate involves mixing sorbitol, oleic acid, an esterification catalyst, and an etherification catalyst. The mixture is stirred at normal temperature, then heated to a certain temperature and maintained until the acid value is reduced to the desired level. The product is then cooled and discharged .

Chemical Reactions Analysis

Types of Reactions: Sorbitan trioleate primarily undergoes esterification reactions. It can also participate in saponification reactions, yielding fatty acids and polyols upon hydrolysis .

Common Reagents and Conditions:

Esterification: Oleic acid and sorbitol with a neutral catalyst.

Saponification: Alcohol and potassium hydroxide.

Major Products Formed:

Esterification: Sorbitan trioleate.

Saponification: Fatty acids and polyols.

Mechanism of Action

Sorbitan trioleate functions as a surfactant and emulsifying agent. Its molecules consist of a lipophilic (oil-loving) part and a hydrophilic (water-loving) part, allowing it to reduce the interfacial tension between incompatible substances like oil and water. This property makes it effective in stabilizing emulsions .

Comparison with Similar Compounds

- Sorbitan monostearate (Span 60)

- Sorbitan tristearate (Span 65)

- Sorbitan monolaurate (Span 20)

- Polysorbates (e.g., Polysorbate 80)

Uniqueness: Sorbitan trioleate is unique due to its high oleic acid content, making it more oil-loving and less water-loving compared to other sorbitan esters. This property enhances its effectiveness as an emulsifier in oil-based formulations .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of the compound '[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate' can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the coupling of various building blocks.", "Starting Materials": [ "1-octadecene", "2,3-epoxy-1-octadecene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "Octadecanoic acid", "Dicyclohexylamine", "Methanesulfonic acid", "Diethyl ether", "Dichloromethane" ], "Reaction": [ "1. Reduction of 2,3-epoxy-1-octadecene with sodium borohydride in methanol to yield 2-octadecanol.", "2. Protection of the hydroxyl group of 2-octadecanol with methanesulfonic acid and diethyl ether to form the corresponding mesylate.", "3. Deprotection of the mesylate group with sodium hydroxide to yield 2-octadecene.", "4. Esterification of 2-octadecene with octadecanoic acid using dicyclohexylamine and N,N'-dicyclohexylcarbodiimide as coupling agents.", "5. Protection of the hydroxyl group of the resulting product with methanesulfonic acid and diethyl ether to form the corresponding mesylate.", "6. Deprotection of the mesylate group with sodium hydroxide to yield the diol intermediate.", "7. Esterification of the diol intermediate with (Z)-octadec-9-enoic acid using triethylamine and 4-dimethylaminopyridine as coupling agents.", "8. Protection of the hydroxyl group of the resulting product with methanesulfonic acid and diethyl ether to form the corresponding mesylate.", "9. Deprotection of the mesylate group with hydrochloric acid to yield the final product." ] } | |

CAS No. |

26266-58-0 |

Molecular Formula |

C60H108O8 |

Molecular Weight |

957.5 g/mol |

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1 |

InChI Key |

PRXRUNOAOLTIEF-ADSICKODSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

| 26266-58-0 | |

physical_description |

Liquid |

Pictograms |

Irritant |

Synonyms |

Arlacel 85 sorbitan trioleate Span 85 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)

![[(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)

![(3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1239092.png)

![tert-butyl (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B1239095.png)

![1-[(E)-(2,4-dimethylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1239096.png)